1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
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Overview
Description
1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic compound that features a piperidine-2,6-dione core, a piperazine ring, and a 3,5-dimethylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multiple steps:
Formation of the 3,5-Dimethylisoxazole Moiety: This can be achieved through a cycloaddition reaction involving an alkyne and a nitrile oxide.
Attachment to Piperazine: The 3,5-dimethylisoxazole is then linked to a piperazine ring via a sulfonylation reaction.
Formation of Piperidine-2,6-dione: The final step involves the formation of the piperidine-2,6-dione core, which can be synthesized through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and its derivatives share structural similarities with 1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione.
Piperazine Derivatives: Compounds containing the piperazine ring, such as piperazine-1,4-dione, are also similar.
Piperidine Derivatives: Piperidine-2,6-dione and its derivatives share the core structure with the compound .
Uniqueness
The uniqueness of this compound lies in its combination of the isoxazole, piperazine, and piperidine-2,6-dione moieties. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds.
Properties
IUPAC Name |
1-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S/c1-13-15(14(2)26-18-13)12-19-6-8-20(9-7-19)27(24,25)11-10-21-16(22)4-3-5-17(21)23/h3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUYPKUFSRLDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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